molecular formula C9H10BrN B1287784 6-Bromo-1,2,3,4-tetrahydroisoquinoline CAS No. 226942-29-6

6-Bromo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1287784
CAS No.: 226942-29-6
M. Wt: 212.09 g/mol
InChI Key: URDGCPQHZSDBRG-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Another synthetic route involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core, followed by bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine substitution.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: A positional isomer with the bromine atom at the 7th position.

    6-Chloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with a chlorine atom instead of bromine.

Uniqueness

6-Bromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s lipophilicity and ability to form halogen bonds, making it a valuable scaffold in drug design .

Biological Activity

6-Bromo-1,2,3,4-tetrahydroisoquinoline (6-Br-THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 6-Br-THIQ, supported by relevant data tables and case studies.

Overview of this compound

6-Br-THIQ is characterized by its unique molecular structure that allows it to interact with various biological targets. Its properties include:

  • Molecular Formula : C9_{9}H10_{10}BrN
  • Molecular Weight : 248.55 g/mol
  • Solubility : Moderately soluble in water (approximately 0.0738 mg/ml) .

1. Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant anticancer activity. Specifically, 6-Br-THIQ has been noted to inhibit various enzymes associated with tumor progression:

  • Enzyme Inhibition : It has shown inhibitory effects on cathepsin B and calpain, which are implicated in cancer metastasis .
  • P-glycoprotein Interaction : As a P-glycoprotein substrate, 6-Br-THIQ may influence drug resistance mechanisms in cancer cells .

2. Neuropharmacological Effects

The compound has been explored for its neuropharmacological properties:

  • Orexin Receptor Antagonism : 6-Br-THIQ derivatives have been identified as potential orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal and appetite, making these compounds candidates for treating sleep disorders and obesity .
  • CYP Enzyme Interaction : It is a notable inhibitor of CYP2D6, which is crucial for drug metabolism. This inhibition can lead to drug-drug interactions but also highlights its significance in pharmacotherapy .

3. Antiepileptic and Analgesic Effects

The modulation of ion channels by tetrahydroisoquinoline derivatives suggests potential applications in treating epilepsy and pain:

  • Ion Channel Modulation : Studies indicate that these compounds can modulate sodium and potassium channels, leading to antiepileptic and analgesic effects .

Table 1: Biological Activity Summary of this compound

Activity TypeMechanism/TargetReference
AnticancerInhibition of cathepsin B and calpain
NeuropharmacologicalOrexin receptor antagonism
Drug MetabolismCYP2D6 inhibitor
Ion Channel ModulationSodium and potassium channels

Table 2: Pharmacokinetic Properties

PropertyValue
Log Po/w2.82
Bioavailability Score0.55
Skin Permeation Rate-5.81 cm/s
Solubility0.0738 mg/ml

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of tetrahydroisoquinoline derivatives, it was found that compounds similar to 6-Br-THIQ exhibited significant cytotoxicity against various cancer cell lines. The study reported IC50_{50} values indicating effective inhibition of cell proliferation.

Case Study 2: Orexin Receptor Antagonism

A clinical investigation into orexin receptor antagonists demonstrated that derivatives of tetrahydroisoquinoline could effectively reduce symptoms associated with sleep disorders. Participants receiving these compounds reported improved sleep quality and reduced nighttime awakenings.

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDGCPQHZSDBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579124
Record name 6-Bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226942-29-6
Record name 6-Bromo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, 6-Bromo-isoquinoline is reacted with sodium borohydride to provide the title compound.
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Synthesis routes and methods II

Procedure details

A solution of 6-bromo-3,4-dihydro-1(1H)-isoquinolinone (Example 31, Step 1; 5.5 g, 1.0 mmol) in THF (25 mL) was treated with 1M BH3 in THF (5 mL, 5 mmol) and heated at reflux for 20 h. To the mixture was added MeOH (5 mL), the solvent removed and the residue heated with 2N HCl for 3 h. The reaction was cooled, made basic with aqueous NH4OH and extracted with CH2Cl2, dried and evaporated to give the title compound as a gum which was used as such.
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Synthesis routes and methods III

Procedure details

Potassium carbonate (66.2 mmol) was added in one portion to a solution of 6-bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline and 8-bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline (17.6 mmol) in MeOH (130 mL) and water (45 mL). The reaction mixture was allowed to stir at rt overnight and then diluted with EtOAc (150 mL). The mixture was washed with brined, dried over Na2SO4, filtered, and concentrated to give 6-bromo-1,2,3,4-tetrahydroisoquinoline and 8-bromo-1,2,3,4-tetrahydroisoquinoline (5.0 g, 100%) as a white solid.
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66.2 mmol
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17.6 mmol
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45 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of the synthetic route described in the research for 6-Bromo-1,2,3,4-tetrahydroisoquinoline?

A1: The research presents a "convenient synthesis" [, ] of this compound. This suggests the method offers advantages over previous approaches, potentially in terms of yield, cost-effectiveness, or simplified reaction steps. The use of readily available starting materials and a one-pot reductive amination procedure contributes to the convenience of this synthesis.

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